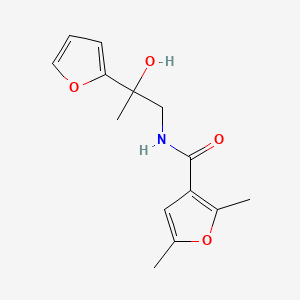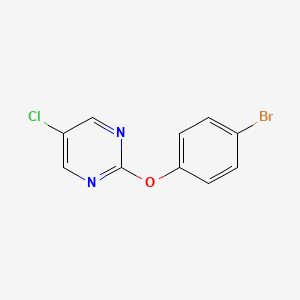
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative and has been synthesized using various methods. It has been widely studied for its potential applications in different fields such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Enzyme Inhibition Potential
5-Bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide demonstrates potential in enzyme inhibition. A study on similar compounds, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, revealed their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. This suggests potential applications in the treatment of diseases where enzyme activity plays a role, like Alzheimer's disease or diabetes (Riaz, 2020).
Photodynamic Therapy for Cancer
Compounds with structural similarities to this compound have been utilized in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine derivatives with benzenesulfonamide groups exhibited high singlet oxygen quantum yield, essential for the effectiveness of PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral and Antifungal Properties
Derivatives of benzenesulfonamides, including those structurally similar to this compound, have been shown to possess antiviral and antifungal properties. These compounds have potential applications in the development of treatments against HIV and various fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of similar compounds, providing insights into the chemical properties and potential applications of this compound. Such studies contribute to understanding how these compounds can be effectively utilized in various fields of research and medicine (Cheng, 2015).
Propriétés
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-3-21-14-7-5-11(16)8-15(14)22(19,20)18-12-6-4-10(2)13(17)9-12/h4-9,18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLYARQKSIVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)
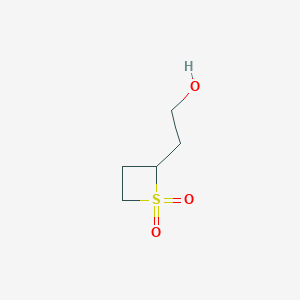
![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)
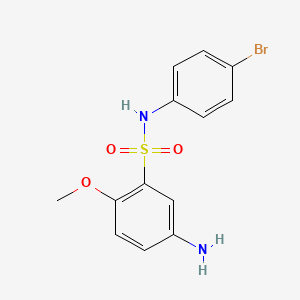
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)
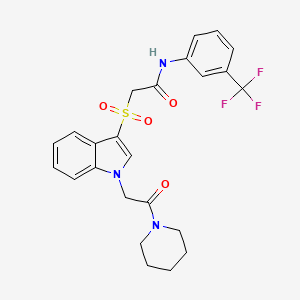
![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)
